What is Methyl-phosphonic acid mono-(4-nitro-phenyl) ester?
What is Methyl-phosphonic acid mono-(4-nitro-phenyl) ester?
An In-Depth Technical Guide to Methylphosphonic acid mono-(4-nitro-phenyl) ester: A Cholinesterase Inhibitor and Nerve Agent Simulant
Introduction
Methylphosphonic acid mono-(4-nitro-phenyl) ester is an organophosphorus compound belonging to the phosphonate ester class. While not a household name, this molecule holds significant importance in the fields of toxicology, pharmacology, and defense research. Its core significance lies in its potent ability to inhibit cholinesterases, a class of enzymes critical for nerve function. This property makes it a valuable tool for studying nerve agent toxicity and developing potential antidotes in a controlled and safer laboratory environment.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of Methylphosphonic acid mono-(4-nitro-phenyl) ester. We will delve into its chemical and physical properties, synthesis and purification methodologies, mechanisms of action, toxicological profile, and the analytical techniques used for its characterization. The narrative emphasizes the causality behind experimental choices, grounding the protocols in established scientific principles to ensure both accuracy and practical utility.
Chemical and Physical Properties
A foundational understanding of a compound begins with its physicochemical properties. These characteristics dictate its behavior in biological and experimental systems, influencing everything from solubility in assay buffers to its stability and reactivity.
| Property | Value | Source |
| IUPAC Name | methyl-(4-nitrophenoxy)phosphinic acid | |
| Molecular Formula | C₇H₈NO₅P | [1] |
| Molecular Weight | 217.12 g/mol | [2] |
| CAS Number | 446757 (Parent Compound CID) | |
| Appearance | Expected to be a white or light-colored solid | [3] |
| Solubility | Poorly soluble in non-polar organic solvents; soluble in water and alcohols | [3] |
| XLogP3 | 0.6 | [4] |
Synthesis and Purification
The synthesis of arylphosphonates like Methyl-phosphonic acid mono-(4-nitro-phenyl) ester typically involves the formation of a phosphorus-oxygen-carbon (P-O-Ar) bond. A common strategy is the reaction of a methylphosphonic acid derivative with 4-nitrophenol. The following protocol is a representative method adapted from established organophosphorus chemistry principles.[5][6]
Experimental Protocol: Synthesis
Objective: To synthesize Methylphosphonic acid mono-(4-nitro-phenyl) ester via the esterification of methylphosphonic dichloride with 4-nitrophenol.
Causality: This pathway is chosen for its efficiency. Methylphosphonic dichloride is a reactive precursor. The use of a tertiary amine base, such as triethylamine, is critical to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This prevents protonation of the reactants and drives the reaction to completion. Dichloromethane is selected as the solvent for its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal post-reaction.
Materials:
-
Methylphosphonic dichloride (CH₃POCl₂)
-
4-Nitrophenol
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
5% Aqueous Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrophenol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of methylphosphonic dichloride (1.05 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.
Caption: Workflow for the synthesis and purification of Methylphosphonic acid mono-(4-nitro-phenyl) ester.
Mechanism of Action: Cholinesterase Inhibition
The primary toxicological and pharmacological relevance of this compound stems from its function as an inhibitor of acetylcholinesterase (AChE).[6][8]
The Role of Acetylcholinesterase: In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synapse to transmit a nerve impulse. To terminate this signal and prepare the synapse for the next one, AChE rapidly hydrolyzes ACh into choline and acetic acid.[9]
Inhibition Pathway: Organophosphates like Methylphosphonic acid mono-(4-nitro-phenyl) ester act as "suicide substrates" for AChE. The phosphorus atom is electrophilic and is attacked by a nucleophilic serine residue in the active site of the enzyme. This results in the formation of a stable, covalent phosphonyl-enzyme complex and the displacement of the 4-nitrophenoxy group.[6][10] This phosphonylated enzyme is catalytically inactive and cannot hydrolyze acetylcholine.
The consequence is a buildup of acetylcholine in the synapse, leading to overstimulation of cholinergic receptors and a state known as a "cholinergic crisis." This manifests as a range of symptoms, from muscle twitching and glandular secretions to paralysis and respiratory failure.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by an organophosphate compound.
Toxicological Profile and Application as a Nerve Agent Simulant
The inherent toxicity of organophosphorus nerve agents like Sarin (GB) and VX makes their use in laboratory research for antidote development extremely hazardous and highly restricted.[11] This has led to the use of simulants—compounds that mimic the chemical reactivity and biological mechanism of actual agents but are significantly less toxic and often less volatile.[7]
Methylphosphonic acid mono-(4-nitro-phenyl) ester and its close analogs, such as 4-nitrophenyl isopropyl methylphosphonate (NIMP), serve as excellent simulants for Sarin.[11][12] They share the core methylphosphonate structure responsible for phosphorylating AChE, allowing researchers to study inhibition kinetics and test the efficacy of reactivating compounds (oximes) without the extreme risks associated with live agents.[7] The toxicity of these simulants is still significant and requires careful handling, but it is orders of magnitude lower than that of actual chemical warfare agents.
| Compound | Class | LD₅₀ (rat, i.p.) | AChE Inhibition (relative) |
| Sarin (GB) | Nerve Agent | ~0.1 mg/kg (estimated) | Very High |
| NIMP (Sarin Simulant) | Simulant | 0.45 ± 0.002 mg/kg | High[12] |
| Methyl Paraoxon | Simulant/Pesticide | ~0.6 mg/kg | High |
Note: Data is compiled for comparative purposes. NIMP is a close analog and provides a relevant toxicity benchmark.[12]
Analytical Methodologies
Accurate analysis is crucial for studying the kinetics of hydrolysis, enzyme inhibition, and for characterizing the purity of the synthesized compound.
Protocol: Spectrophotometric Assay of Hydrolysis
Objective: To determine the rate of hydrolysis by monitoring the release of the 4-nitrophenoxide ion, which has a strong absorbance at ~400-405 nm.[6]
Causality: This method leverages the distinct spectral properties of the product. The ester itself does not absorb significantly in this region of the visible spectrum. As hydrolysis proceeds, the concentration of the yellow-colored 4-nitrophenoxide ion increases, leading to a corresponding increase in absorbance. This change can be measured over time to calculate the reaction rate, following the Beer-Lambert law.
Materials:
-
Methylphosphonic acid mono-(4-nitro-phenyl) ester stock solution (in acetonitrile or DMSO)
-
Buffer solution (e.g., 0.1 M Tris or Phosphate buffer at a desired pH, e.g., 7.4)
-
UV-Vis Spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Set the spectrophotometer to measure absorbance at 405 nm and equilibrate the cell holder to the desired temperature (e.g., 25 °C or 37 °C).
-
Pipette the buffer solution into a cuvette and place it in the spectrophotometer to zero the instrument (blank).
-
Initiate the reaction by adding a small aliquot of the compound's stock solution to the cuvette containing the buffer. Mix quickly by inversion.
-
Immediately begin recording the absorbance at 405 nm at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change.
-
Plot Absorbance vs. Time. The initial rate of the reaction can be determined from the slope of this curve. The pseudo-first-order rate constant (k_obs) can be calculated from a logarithmic plot of the data.[6]
Caption: Workflow for a spectrophotometric hydrolysis kinetics assay.
Other Key Analytical Techniques
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is an invaluable tool for studying reactions involving organophosphorus compounds. It provides direct information about the phosphorus environment, allowing for the clear identification of the starting material, intermediates, and final products (both phosphonate and phosphate species) based on their distinct chemical shifts.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the separation and identification of volatile and semi-volatile compounds. For phosphonic acids and their esters, derivatization may be required to increase volatility and improve chromatographic performance.[7][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for both purification and quantitative analysis. Reversed-phase HPLC can be used to assess the purity of the ester. Analysis of the more polar hydrolysis product, methylphosphonic acid, can be achieved using specialized columns like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange columns, often coupled with mass spectrometry (LC-MS) for sensitive detection.[16]
Conclusion
Methylphosphonic acid mono-(4-nitro-phenyl) ester is more than just a chemical compound; it is a critical research tool that bridges the gap between theoretical toxicology and the practical development of medical countermeasures. Its role as a cholinesterase inhibitor allows for detailed investigation into the mechanisms of organophosphate toxicity, while its function as a nerve agent simulant provides a safer, viable platform for testing and validating antidotes. A thorough understanding of its synthesis, reactivity, and analytical methodologies, as detailed in this guide, is essential for any scientist working in this vital area of research.
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